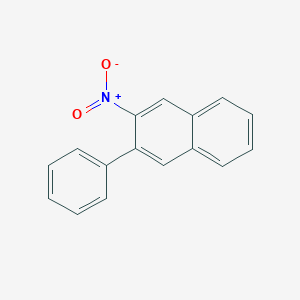

2-Nitro-3-phenylnaphthalene

Description

Context of Nitrated Polycyclic Aromatic Hydrocarbons (PAHs)

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of compounds formed through the incomplete combustion of organic materials. nih.govairies.or.jp Sources of these compounds include vehicle emissions, particularly from diesel engines, heating systems, and certain industrial processes. nih.gov NPAHs are considered environmental pollutants and are often found in the air, both in gaseous form and bound to particulate matter. airies.or.jp The addition of a nitro group to a polycyclic aromatic hydrocarbon (PAH) can alter its chemical and toxicological properties. mdpi.com Research has shown that some NPAHs are direct-acting mutagens and potential carcinogens. nih.govsci-hub.se The International Agency for Research on Cancer (IARC) has classified several NPAHs as probable human carcinogens. mdpi.comsci-hub.se The introduction of a nitro group can increase the solubility of the PAH molecule, which may facilitate its transport in the environment. researchgate.net

Significance of Phenylnaphthalene Frameworks in Organic Chemistry

The phenylnaphthalene scaffold is a key structural motif in organic and medicinal chemistry. acs.org This framework serves as a versatile platform for the synthesis of a wide range of compounds with diverse applications. dntb.gov.uaekb.eg In medicinal chemistry, the phenylnaphthalene structure has been explored for the development of new therapeutic agents. acs.orgdntb.gov.ua For example, it has been used as a template to design estrogen receptor (ER) selective ligands. acs.org The ability to functionalize the phenylnaphthalene core at various positions allows for the fine-tuning of the molecule's properties to achieve desired biological activities. acs.org Furthermore, phenylnaphthalene derivatives have been investigated for their potential use in materials science, such as in the development of liquid crystalline semiconducting materials. tandfonline.com Various synthetic methods have been developed to construct the 2-phenylnaphthalene (B165426) core, including metal-catalyzed cross-coupling reactions and acid-catalyzed cyclizations. rsc.orgthieme-connect.com

Overview of Research Trajectories for 2-Nitro-3-phenylnaphthalene

Research on this compound has primarily focused on its synthesis and chemical properties. The compound is typically synthesized through the nitration of 3-phenylnaphthalene. vulcanchem.com The presence of the nitro group makes the compound a useful intermediate in organic synthesis, as the nitro group can be reduced to an amine or participate in nucleophilic aromatic substitution reactions. vulcanchem.com Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been used to characterize the structure of this compound. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-phenylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBINDVOBMNKCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Nitro 3 Phenylnaphthalene and Its Derivatives

Direct Nitration Strategies for Phenylnaphthalenes

Direct nitration remains a fundamental and widely practiced method for the introduction of a nitro group onto an aromatic ring. wikipedia.orgresearchgate.net The synthesis of 2-nitro-3-phenylnaphthalene can be achieved through the direct nitration of 3-phenylnaphthalene. vulcanchem.com This approach, however, requires careful consideration of the underlying mechanisms and reaction conditions to achieve the desired isomer.

Electrophilic Aromatic Substitution Mechanisms in Phenylnaphthalene Systems

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The generally accepted mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of nitric acid and a strong protonating agent like sulfuric acid. nih.govgoogle.com

The reaction proceeds in two main steps:

Formation of the σ-complex (Arenium Ion): The electron-rich π-system of the naphthalene (B1677914) ring attacks the nitronium ion. wikipedia.orgnih.gov This leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. nih.govulisboa.pt This step is typically the rate-determining step of the reaction due to the temporary loss of aromaticity. ulisboa.pt

Re-aromatization: A weak base, often the conjugate base of the acid used, removes a proton from the carbon atom bearing the new nitro group, restoring the aromatic system. wikipedia.orgulisboa.pt

In phenylnaphthalene systems, the phenyl substituent influences the electron density and steric environment of the naphthalene core, thereby directing the position of the incoming electrophile. vulcanchem.com Substituents on an aromatic ring can be classified as either activating or deactivating groups, which affects both the rate and the regioselectivity of the substitution. wikipedia.org Activating groups donate electron density, stabilizing the arenium ion intermediate, while deactivating groups withdraw electron density. wikipedia.orgstmarys-ca.edu

Regioselectivity Control in Nitration Reactions

Achieving the desired regiochemistry, specifically the formation of this compound, is a significant challenge in the direct nitration of 3-phenylnaphthalene. The position of the incoming nitro group is influenced by several factors:

Directing Effects of Substituents: The phenyl group at the 3-position of the naphthalene ring will direct incoming electrophiles to specific positions. Existing substituents on an aromatic ring guide the incoming nitro group based on their electronic and steric properties. numberanalytics.com Electron-donating groups typically direct to the ortho and para positions, while electron-withdrawing groups direct to the meta position. numberanalytics.com

Steric Hindrance: The bulkiness of the phenyl group can sterically hinder the approach of the nitronium ion to adjacent positions, thereby influencing the final product distribution. numberanalytics.com

Choice of Nitrating Agent: The reactivity and selectivity of the nitration can be tuned by the choice of the nitrating agent. numberanalytics.com While a mixture of nitric acid and sulfuric acid is common, other reagents like nitronium salts or nitric acid in acetic anhydride (B1165640) can offer milder conditions and potentially different selectivity. numberanalytics.com For instance, nitration in nitromethane (B149229) can enhance yield and selectivity due to its ability to stabilize the nitronium ion. numberanalytics.com

Impact of Reaction Conditions on Nitration Outcome

The outcome of the nitration of phenylnaphthalene is highly sensitive to the reaction conditions. Key parameters that must be controlled include:

| Parameter | Effect on Nitration |

| Temperature | Higher temperatures generally increase the reaction rate but can lead to the formation of multiple nitrated products and reduced regioselectivity. numberanalytics.com For the nitration of 3-phenylnaphthalene, a temperature of 0°C is often employed to favor the desired product. vulcanchem.com |

| Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the nitronium ion. numberanalytics.com Solvents like acetonitrile (B52724) have been shown to slow down the nitration reaction. google.com |

| Nitrating Agent | Different nitrating agents exhibit varying levels of reactivity. numberanalytics.com Common systems include nitric acid with sulfuric acid, nitric acid in acetic anhydride, and metal nitrates. numberanalytics.comijcce.ac.ir The use of fuming nitric acid is a reported method for the nitration of 3-phenylnaphthalene. vulcanchem.com |

| Catalyst | In some cases, catalysts are employed to enhance the reaction rate and selectivity. For example, solid superacid catalysts have been used for the nitration of 1-nitronaphthalene (B515781). researchgate.net |

One reported method for the synthesis of this compound involves the nitration of 3-phenylnaphthalene using fuming nitric acid at 0°C, which yields the product in 45–60% after recrystallization. vulcanchem.com

Cross-Coupling Approaches to Phenylnaphthalene Scaffolds

Modern synthetic chemistry offers powerful alternatives to direct functionalization through the use of transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise construction of the phenylnaphthalene core, with the nitro group being introduced either before or after the coupling step.

Suzuki-Miyaura Coupling for Aryl-Naphthalene Linkages

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly between aryl groups. libretexts.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a nitronaphthalene derivative and a phenylboronic acid, or vice versa. For example, reacting 2-nitro-naphthalene with 2-nitrophenylboronic acid under Suzuki-Miyaura conditions is a potential synthetic route. vulcanchem.com The efficiency and selectivity of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netbeilstein-journals.org

| Reaction Component | Role in Suzuki-Miyaura Coupling |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. Examples include Pd(PPh₃)₄ and Pd(OAc)₂. vulcanchem.comlibretexts.org |

| Ligands | Stabilize the palladium catalyst and influence its reactivity. Buchwald's dialkylbiaryl phosphine (B1218219) ligands are known to be effective. libretexts.org |

| Base | Activates the organoboron compound for transmetalation. Common bases include carbonates, phosphates, and hydroxides. researchgate.net |

| Solvent | Affects the solubility of the reactants and the reaction rate. Toluene is a commonly used solvent. vulcanchem.com |

Ullmann Reaction and Related C-C Bond Formations

The Ullmann reaction is another important method for the formation of biaryl linkages, traditionally involving the copper-catalyzed coupling of two aryl halides at elevated temperatures. iitk.ac.inbyjus.comwikipedia.org The "classic" Ullmann reaction is used for the synthesis of symmetric biaryls, while "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide. byjus.comorganic-chemistry.org While historically plagued by harsh reaction conditions and inconsistent yields, modern advancements have introduced milder protocols and expanded the substrate scope. wikipedia.orgnih.gov

For the synthesis of phenylnaphthalene derivatives, an Ullmann-type reaction could couple a nitronaphthalene halide with a phenyl halide in the presence of a copper catalyst. For instance, the reaction of 2-bromo-1-nitronaphthalene (B3136532) with bromonitrobenzene in dimethylformamide has been reported for the synthesis of a dinitrophenylnaphthalene derivative.

Grignard-Aryl Halide Coupling Strategies

The construction of the this compound core can be effectively achieved through cross-coupling reactions, with Grignard-aryl halide coupling, such as the Kumada coupling, representing a viable and economically favorable strategy. organic-chemistry.org This approach typically involves the nickel- or palladium-catalyzed reaction of a Grignard reagent with an organohalide. For the synthesis of this compound, two primary disconnection routes are plausible: the coupling of a phenyl Grignard reagent with a 2-nitro-3-halonaphthalene, or the reaction of a 3-nitrophenylnaphthalene Grignard reagent with a halobenzene.

However, the direct coupling involving nitroarenes and Grignard reagents can be complex. The strongly electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution or undergo side reactions. wikipedia.org Research into the reaction between Grignard reagents and nitroarenes shows that conjugate addition can occur. For instance, the reaction of alkylmagnesium halides with 2-methoxy-1-nitronaphthalene (B3031550) results predominantly in 1,6-addition products.

A more direct coupling approach involves the substitution of a nitro group with the aryl group from a Grignard reagent. This has been demonstrated in the synthesis of 2-arylpyridine N-oxides from 2-nitropyridine (B88261) N-oxide, suggesting that a similar strategy could be explored for nitronaphthalenes. nih.gov

Catalyst systems are crucial for achieving high selectivity and yield. Modern catalysts, including those based on N-heterocyclic carbenes (NHCs) combined with iron, cobalt, or nickel fluorides, have shown excellent performance in the cross-coupling of aryl Grignard reagents with aryl halides, significantly suppressing the formation of homocoupling byproducts. nih.gov Iron-catalyzed [2+2+2] annulation of aryl Grignard reagents with alkynes also presents a pathway to polysubstituted naphthalenes. researchgate.net

Table 1: Plausible Grignard-Aryl Halide Coupling Strategies for this compound

| Route | Grignard Reagent | Aryl Halide | Catalyst (Example) | Key Considerations |

| A | Phenylmagnesium bromide | 2-Nitro-3-halonaphthalene | Ni(II) or Pd(0) complex | Potential for side reactions at the nitro group. |

| B | 3-(Magnesio)-2-nitronaphthalene | Halobenzene | FeF₃/SIPr | Grignard formation on a nitrated ring can be challenging. |

Functional Group Interconversions and Post-Synthetic Modification

Once the this compound scaffold is synthesized, its chemical utility can be expanded through various functional group interconversions and modifications of its aromatic systems.

Strategies for Nitro Group Introduction and Modification

The introduction of a nitro group onto a pre-formed 3-phenylnaphthalene backbone is a primary strategy for accessing the target compound.

Nitro Group Introduction: Aromatic nitration is typically achieved via electrophilic aromatic substitution. scielo.br The conventional method employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). solubilityofthings.com The regioselectivity of this reaction on the 3-phenylnaphthalene substrate would be directed by the existing phenyl substituent. Alternative and often milder nitrating systems can also be employed. scielo.br The direct nitration of naphthalene itself is highly regioselective, primarily yielding 1-nitronaphthalene (typically 90-92%), with the formation of 2-nitronaphthalene (B181648) being a minor product. scitepress.org To achieve the desired 2-nitro isomer, a synthesis might need to proceed through an intermediate that directs nitration to the 2-position, or by separation of isomers.

Nitro Group Modification: The nitro group is a versatile functional handle, and its most significant modification is its reduction to a primary amine (R-NO₂ → R-NH₂). wikipedia.orgsolubilityofthings.com This transformation opens up a vast array of subsequent chemical reactions, converting the electron-withdrawing nitro group into an electron-donating amino group and fundamentally altering the molecule's electronic properties.

Table 2: Selected Methods for Nitro Group Introduction and Modification

| Transformation | Reagents/Conditions | Product Type | Reference |

| Introduction | |||

| Nitration | HNO₃ / H₂SO₄ | Nitroarene | solubilityofthings.com |

| Nitration | 95% Fuming HNO₃, Zeolite Catalyst | Nitroarene | google.com |

| Modification | |||

| Reduction to Amine | H₂ / Catalyst (e.g., Pd, Pt) | Primary Amine | wikipedia.org |

| Reduction to Amine | Fe, Sn, or Zn in acid | Primary Amine | wikipedia.org |

Derivatization of the Phenyl and Naphthalene Moieties

Further functionalization of the phenyl and naphthalene rings of this compound allows for the synthesis of a diverse library of derivatives. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present. On the naphthalene core, the nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. wikipedia.org Conversely, the phenyl group is an activating, ortho-, para-directing group. The interplay of these effects will dictate the position of any new substituents.

Common derivatization reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate reagents (e.g., Br₂ with a Lewis acid catalyst).

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the strongly deactivated nitronaphthalene ring makes these reactions challenging. solubilityofthings.com

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group.

On the pendant phenyl ring, standard electrophilic aromatic substitution can be performed, leading to a wide range of substituted analogs.

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the introduction of sufficiently bulky substituents at the positions ortho to the bond connecting the naphthalene and phenyl rings can lead to hindered rotation. This gives rise to atropisomers, which are stereoisomers resulting from restricted rotation about a single bond. The synthesis of such chiral analogs requires stereoselective methods. beilstein-journals.org

Organocatalysis has emerged as a powerful tool for atroposelective reactions. beilstein-journals.org For instance, chiral phosphoric acids (CPAs) have been used to catalyze the atroposelective addition of naphthols and indoles to nitronaphthalenes. beilstein-journals.org Similarly, N-heterocyclic carbene (NHC) catalysis has been employed in the atroposelective construction of various axially chiral biaryls. beilstein-journals.org

A general strategy for creating a chiral analog of this compound would involve a cross-coupling reaction between a naphthalene and a phenyl precursor, each bearing bulky ortho-substituents, using a chiral catalyst system to control the resulting axial chirality.

Table 3: Conceptual Approaches to Chiral Analogs

| Strategy | Key Feature | Catalyst Example | Potential Chiral Scaffold |

| Atroposelective Cross-Coupling | Introduction of bulky ortho-substituents during C-C bond formation. | Chiral Phosphine-Palladium Complex | 2-Nitro-3-(2,6-dimethylphenyl)-1-methylnaphthalene |

| Organocatalytic Annulation | Asymmetric construction of one of the aromatic rings. | Chiral Phosphoric Acid (CPA) | Synthesis of a chiral substituted nitronaphthalene ring system. |

| Desymmetrization | Catalytic desymmetrization of a prochiral precursor. | Chiral N-Heterocyclic Carbene (NHC) | Reaction on a symmetric naphthalene precursor bearing two phenyl groups. |

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Key areas for green improvements include:

Catalysis: Employing catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. For example, using catalytic amounts of iron or nickel complexes for cross-coupling reactions is preferable to older, less efficient methods. nih.govrsc.org

Solvents: Traditional organic solvents are often volatile and toxic. Research into greener alternatives like water, supercritical CO₂, or recyclable ionic liquids is ongoing. nih.govdergipark.org.tr A protocol for synthesizing 2-phenylnaphthalenes using a recyclable Brønsted acidic ionic liquid that acts as both catalyst and solvent has been reported, showcasing a greener approach. rsc.org

Nitration: Classical nitration uses large quantities of strong, corrosive acids, generating significant acidic waste. Greener nitration methods are being developed, such as using solid acid catalysts like zeolites, which can be recovered and reused and often lead to higher selectivity and simpler work-up procedures. google.com A method using 95% fuming nitric acid with a modified ZSM-5 and beta-type zeolite molecular sieve catalyst reduces environmental pollution and simplifies the after-treatment process compared to traditional mixed-acid nitration. google.com

Energy Efficiency: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times, thereby reducing energy consumption. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Studies of 2 Nitro 3 Phenylnaphthalene

Transformations of the Nitro Group

The nitro group is the most reactive site in 2-Nitro-3-phenylnaphthalene, undergoing a variety of transformations that are central to its chemical profile. These reactions primarily involve reduction to other nitrogen-containing functionalities or its displacement through nucleophilic substitution.

Reduction Pathways of the Nitro Group

The reduction of the nitro group in aromatic compounds is a well-established transformation that can lead to a range of products, including nitroso, hydroxylamino, and amino derivatives. nih.gov The specific outcome is highly dependent on the reagents and reaction conditions employed.

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through acid hydrolysis of its nitronate salt. wikipedia.orgorganicreactions.orgambeed.com The reaction is initiated by the deprotonation of the carbon alpha to the nitro group, forming a nitronate anion. Subsequent treatment with strong acid leads to the formation of a carbonyl compound and nitrous oxide. wikipedia.orgalfa-chemistry.com

While the classical Nef reaction is typically associated with aliphatic nitro compounds, the underlying principle of converting a nitro group to a carbonyl can be conceptually extended. organicreactions.orgorganic-chemistry.org For a compound like this compound, direct application of the Nef reaction is not feasible due to the absence of an alpha-hydrogen. However, related transformations that achieve a similar outcome have been developed. For instance, oxidative or reductive methods can cleave the nitronate tautomer to form a carbonyl. wikipedia.org

Table 1: General Conditions for Nef-Type Reactions

| Reaction Type | Reagents | Products from Nitroalkanes | Reference |

| Classic Nef Reaction | 1. Strong Base (e.g., NaOH, KOH)2. Strong Acid (e.g., H₂SO₄, HCl) | Aldehydes or Ketones | alfa-chemistry.com |

| Oxidative Cleavage | Oxone, Ozone, Permanganates | Carbonyl Compounds | wikipedia.org |

| Reductive Methods | Titanium Salts (e.g., TiCl₃) | Imines (hydrolyze to carbonyls) | wikipedia.org |

Catalytic hydrogenation is a versatile and widely used method for the reduction of aromatic nitro compounds. nih.gov The choice of catalyst, solvent, and reaction conditions can be tailored to achieve selective reduction to different functional groups. davidpublisher.commdpi.com Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.com

The reduction can proceed stepwise, first to the nitroso and then to the hydroxylamine (B1172632) intermediate, before finally yielding the amine. nih.gov Controlling the reaction to stop at an intermediate stage, such as the N-phenylhydroxylamine, can be challenging as the final amine product is often more thermodynamically stable. mdpi.com

For instance, the catalytic reduction of 2-nitronaphthalene-4,8-disulfonic acid ammonium (B1175870) salt has been successfully achieved using a Pd/C or Pt/C catalyst at elevated temperature and pressure, yielding the corresponding amine in high yield. google.com Similar conditions can be applied to this compound to produce 3-phenylnaphthalen-2-amine.

Table 2: Representative Catalytic Reduction Conditions for Nitroarenes

| Nitro Compound | Catalyst/Reagents | Conditions | Major Product | Reference |

| 2-Nitronaphthalene-4,8-disulfonic acid ammonium salt | 5% Pd/C | 70-75°C, 140 psi H₂ | 2-Naphthylamine-4,8-disulfonic acid | google.com |

| Aromatic Nitro Compounds | HSiCl₃, Tertiary Amine | Mild, metal-free | Amines | organic-chemistry.org |

| Aromatic Nitro Compounds | KBH₄, I₂ | In situ BI₃ formation | Amines | organic-chemistry.org |

| Nitroarenes | Manganese(II)-NNO pincer complex | Hydrosilylation | Anilines | organic-chemistry.org |

The bioreduction of nitroaromatic compounds is a significant metabolic pathway observed in various biological systems, including gut microbiota and mammalian cells. nih.govresearchgate.net This process is catalyzed by a group of enzymes known as nitroreductases, which can reduce the nitro group through a six-electron transfer to form the corresponding amine. nih.gov This reduction proceeds through the formation of reactive intermediates, including nitroso and N-hydroxylamino derivatives. nih.govscielo.br

The formation of these intermediates, particularly the N-hydroxylamino species, has important chemical implications. These intermediates can undergo further enzymatic or chemical reactions, such as conjugation with acetate (B1210297) or sulfate, which can lead to the formation of DNA adducts. nih.gov The bioreductive activation of nitroaromatic compounds is a key mechanism in the therapeutic action of some drugs and the toxicity of certain environmental pollutants. nih.govoup.com Studies on various nitronaphthalenes have demonstrated their susceptibility to bioreduction and the associated mutagenic potential. nih.gov

Catalytic Reduction Approaches

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). wikipedia.orgbyjus.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. While a halogen is a more typical leaving group, the nitro group itself can be displaced under certain conditions, particularly when the ring is highly activated by other electron-withdrawing groups. rsc.org

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilizes the Meisenheimer complex and facilitates the reaction. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the nitro group at the 2-position makes the naphthalene (B1677914) ring electron-deficient and thus susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Reactivity of the Aromatic Rings

The presence of both a phenyl group and a nitro group on the naphthalene core of this compound imparts a complex reactivity profile to the aromatic rings.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org Any electrophilic substitution on the naphthalene ring of this compound would be significantly slower than on unsubstituted naphthalene and would be directed to positions meta to the nitro group.

Conversely, the electron-withdrawing nitro group activates the ring for nucleophilic attack. orgosolver.commdpi.com The electron density of the aromatic ring is reduced, making it more electrophilic. mdpi.com Theoretical studies on nitroarenes have shown that the nitro group activates the ortho and para positions towards nucleophilic addition. mdpi.com In this compound, this would make the C1 and C3 positions of the naphthalene ring potential sites for nucleophilic attack, although the C3 position is sterically hindered by the phenyl group.

The phenyl group at the 3-position is generally considered a weak activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the phenyl ring itself. Its effect on the reactivity of the naphthalene ring is primarily steric.

The reactivity of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and its derivatives is also influenced by their susceptibility to oxidation by atmospheric oxidants such as hydroxyl radicals and ozone. rsc.org

Further Functionalization of the Naphthalene Core

The presence of the nitro group significantly influences the reactivity of the naphthalene core, primarily by deactivating it towards electrophilic attack and activating it towards nucleophilic substitution.

Reduction of the Nitro Group: A common transformation of aromatic nitro compounds is the reduction of the nitro group to an amine. vulcanchem.comnumberanalytics.com This is a crucial step in the synthesis of various derivatives, including dyes and pharmaceuticals. google.com The reduction can be achieved using various reagents, with metal/acid combinations like tin(II) chloride in hydrochloric acid being a classic example. vulcanchem.com Catalytic hydrogenation using transition metal catalysts such as palladium or platinum is another highly efficient method. numberanalytics.com The resulting 3-phenyl-2-naphthylamine is a versatile intermediate for further functionalization.

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the nitro group makes the naphthalene ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. mdpi.comlibretexts.org This allows for the displacement of suitable leaving groups on the ring by various nucleophiles. While there is no leaving group other than the nitro group itself in this compound, related nitronaphthalene systems demonstrate that alkoxy groups can also act as leaving groups in SNAr reactions. plos.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group for electrophilic aromatic substitution, making further substitution on the naphthalene ring challenging. wordpress.com Any electrophilic attack would be directed to the meta position relative to the nitro group. For instance, the nitration of 2-phenylnaphthalene (B165426) itself yields 1-nitro-2-phenylnaphthalene, indicating that the initial nitration occurs on the other ring of the naphthalene system. google.com Further nitration of this compound would likely be difficult and require harsh conditions.

Cycloaddition Reactions: The electron-deficient character of the naphthalene system in this compound can enhance its reactivity in cycloaddition reactions, such as Diels-Alder reactions, providing access to complex polycyclic frameworks. vulcanchem.com

Intramolecular Reactions and Rearrangements

While specific intramolecular reactions of this compound are not widely reported, related structures suggest potential pathways. For instance, derivatives of N-phenyl-substituted compounds can undergo intramolecular cyclization under appropriate conditions. nih.gov In nitropyridine derivatives, a vulcanchem.comrsc.org sigmatropic shift of the nitro group has been observed, indicating the potential for rearrangements in nitro-aromatic systems. ntnu.no For this compound, intramolecular cyclization could potentially occur between the phenyl ring and the naphthalene core, or involve the nitro group, particularly after its partial or full reduction, to form heterocyclic systems.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves identifying key intermediates, studying reaction kinetics, and understanding the influence of the reaction environment.

Identification of Reactive Intermediates

The elucidation of reaction mechanisms often relies on the detection or trapping of transient reactive intermediates.

Radical Cations: In the nitrous acid-catalyzed nitration of naphthalene, the formation of a dimeric radical cation, (ArH)₂⁺, has been proposed as a key intermediate. cdnsciencepub.com This suggests that radical cations could play a role in electrophilic reactions of phenylnaphthalenes.

Aryne Intermediates: The synthesis of substituted naphthalenes can proceed through highly reactive aryne intermediates, such as 2-naphthynes. rsc.orgrsc.org These are typically generated in situ and can be trapped by various reagents.

Isoindole Intermediates: Three-component coupling reactions for the synthesis of naphthalenes have been shown to proceed via the formation of isoindole derivatives as intermediates. nih.gov

Nitroso Intermediates: The reduction of nitro compounds often proceeds through a nitroso intermediate (Ar-N=O). nih.govnih.gov These intermediates are typically highly reactive and are further reduced to the corresponding amine.

Meisenheimer Complexes: As mentioned earlier, nucleophilic aromatic substitution reactions on nitro-aromatic rings proceed via the formation of a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. libretexts.org

| Intermediate Type | Generating Reaction Type | Method of Detection/Inference | Reference |

|---|---|---|---|

| Radical Cation | Electrophilic Nitration | Kinetic Studies | cdnsciencepub.com |

| Aryne (e.g., 2-Naphthyne) | Synthesis of Substituted Naphthalenes | Trapping Experiments (e.g., with furan) | rsc.orgrsc.org |

| Nitroso Compound | Reduction of Nitro Group | Mass Spectrometry, Quantum Chemistry | nih.govnih.gov |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | Spectroscopic Methods (NMR, UV-Vis) | libretexts.org |

Kinetic Studies and Rate Laws

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, which is essential for determining reaction mechanisms. A rate law is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. libretexts.org

For a generic reaction aA + bB → products, the rate law is often expressed as: Rate = k[A]ⁿ[B]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B, respectively. These orders must be determined experimentally. researchgate.net

While specific kinetic data for this compound is scarce, studies on related systems provide insights. For example, the nitration of naphthalene has been shown to have a complex rate law, with a kinetic term that is second order with respect to naphthalene under certain conditions. cdnsciencepub.com The rate constants for the gas-phase reactions of 1- and 2-nitronaphthalene (B181648) with OH and NO₃ radicals have also been determined. nih.gov For nucleophilic aromatic substitution reactions, the rate is typically first order in both the aryl halide and the nucleophile. libretexts.org

| Reaction Type | General Rate Law | Notes | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Rate = k[Aryl Halide][Nucleophile] | Overall second-order reaction. | libretexts.org |

| First-Order Reaction | Rate = k[A] | Rate is directly proportional to the concentration of one reactant. | libretexts.org |

| Second-Order Reaction | Rate = k[A]² or Rate = k[A][B] | Rate is proportional to the square of one reactant's concentration or the product of two reactant concentrations. | libretexts.org |

Solvent Effects on Reaction Pathways

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov

In the context of nucleophilic aromatic substitution on nitroarenes, polar aprotic solvents like DMSO are known to accelerate the reaction. ucl.ac.uk This is because they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus increasing its nucleophilicity. In mixed solvent systems, such as methanol-DMSO mixtures, the rate of SNAr reactions can be significantly affected by the solvent composition due to preferential solvation of the transition state. nih.gov For instance, the hydrogen-bonding ability of the solvent can stabilize the charged transition state, thereby accelerating the reaction. nih.govrsc.org Nonpolar solvents have been shown to play a key role in achieving high ortho-selectivity in some SNAr reactions. plos.org

Spectroscopic Characterization and Structural Investigations of 2 Nitro 3 Phenylnaphthalene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental tools for determining the molecular structure of organic compounds. By probing how molecules interact with electromagnetic radiation, methods like NMR, IR, UV-Vis, and mass spectrometry provide complementary pieces of information that, when combined, reveal the complete atomic connectivity and electronic nature of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for mapping the carbon and hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Although specific, experimentally verified ¹H and ¹³C NMR data for 2-Nitro-3-phenylnaphthalene are not detailed in the searched literature, the expected spectra can be predicted based on its structure. The molecule contains 11 unique hydrogen atoms and 16 carbon atoms, which would lead to a corresponding number of signals in the ¹H and ¹³C NMR spectra, respectively, assuming a chiral environment or restricted rotation does not induce further differentiation.

Expected ¹H NMR Characteristics: The proton signals would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthalene (B1677914) and phenyl rings would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The presence of the electron-withdrawing nitro group would likely shift nearby protons downfield (to a higher ppm value).

Expected ¹³C NMR Characteristics: The spectrum would show 16 distinct signals for the carbon atoms. The carbon atom attached to the nitro group (C-2) would be significantly deshielded and appear at a low field. Carbons of the phenyl and naphthalene rings would resonate in the typical aromatic range (δ 120-150 ppm).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Analysis | Predicted Data |

|---|---|

| ¹H NMR | Signals expected in the δ 7.0-9.0 ppm range. Protons adjacent to the nitro group or in sterically hindered positions would be shifted downfield. Complex multiplet patterns are anticipated due to extensive coupling. |

| ¹³C NMR | 16 distinct aromatic signals expected. The carbon bonded to the NO₂ group (C-2) would be significantly downfield. Quaternary carbons (C-2, C-3, and the ipso-carbons of the rings) would show lower intensity signals. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. dntb.gov.ua These techniques are particularly useful for identifying the presence of specific functional groups, which have characteristic vibrational frequencies. nist.gov

For this compound, the most prominent features in the IR spectrum would be those associated with the nitro group. orgchemboulder.com Nitro compounds typically show two strong and distinct stretching bands. researchgate.net

Asymmetric NO₂ Stretch: A strong band is expected in the range of 1550-1475 cm⁻¹.

Symmetric NO₂ Stretch: A strong band is expected in the range of 1365-1290 cm⁻¹. researchgate.net

Other expected vibrations include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations of the aromatic rings (typically in the 1600-1400 cm⁻¹ region). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic framework.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Nitro (R-NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong |

| Nitro (R-NO₂) | Symmetric Stretching | 1365 - 1290 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org This technique is particularly informative for conjugated systems. The extended π-system of this compound, which encompasses both the naphthalene and phenyl rings, is expected to result in significant UV absorption.

The key electronic transitions for this molecule would be:

π → π* transitions: These high-intensity absorptions arise from the conjugated aromatic system. The extended conjugation is expected to shift these absorptions to longer wavelengths (bathochromic shift) compared to benzene (B151609) or naphthalene alone.

n → π* transitions: These lower-intensity absorptions are associated with the promotion of a non-bonding electron from an oxygen atom of the nitro group into an anti-bonding π* orbital of the aromatic system. docbrown.info The presence of the nitro group can extend the conjugation and influence the absorption maxima. epa.gov

While specific λ_max_ values are not available, the spectrum would be expected to show strong absorption bands in the UV region, potentially extending towards the visible spectrum.

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight and can offer clues about the molecular structure through the analysis of fragmentation patterns. epa.gov

For this compound (C₁₆H₁₁NO₂), the molecular weight is 249.26 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺•): A prominent peak at m/z ≈ 249, corresponding to the intact molecule minus one electron.

Fragmentation Peaks: Characteristic fragments would arise from the cleavage of the nitro group. A common fragmentation pathway for nitroaromatics is the loss of NO₂ (mass of 46) or O and NO (mass of 16 and 30, respectively).

[M - NO₂]⁺ peak at m/z ≈ 203.

[M - O]⁺• peak at m/z ≈ 233.

[M - NO]⁺ peak at m/z ≈ 219.

The fragmentation pattern provides a fingerprint that helps confirm the structure and arrangement of the substituents.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [C₁₆H₁₁NO₂]⁺• | M⁺• | 249 | Molecular Ion |

| [C₁₆H₁₁]⁺ | [M - NO₂]⁺ | 203 | Loss of nitro group |

| [C₁₆H₁₁NO]⁺• | [M - O]⁺• | 233 | Loss of an oxygen atom |

| [C₁₆H₁₁O]⁺ | [M - NO]⁺ | 219 | Loss of nitric oxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. ox.ac.uk It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

No publicly available crystal structure for this compound (CAS 92795-23-8) was identified in the searched databases. Therefore, a detailed analysis of its experimental solid-state structure is not possible at this time.

Crystal engineering involves understanding and controlling how molecules assemble in a crystal lattice. For a molecule like this compound, several intermolecular forces would be expected to govern its crystal packing.

If a crystal structure were determined, the analysis would likely focus on:

π-π Stacking: The planar aromatic rings of the naphthalene and phenyl groups would be expected to interact through π-π stacking, a common organizing motif in aromatic compounds.

C-H···O Interactions: Weak hydrogen bonds between aromatic C-H donors and the oxygen atoms of the nitro group as acceptors could play a significant role in the packing arrangement.

The relative orientation of the phenyl ring with respect to the naphthalene core (the dihedral angle) would be a key structural parameter, influenced by a balance between steric hindrance from the adjacent nitro group and the maximization of stabilizing intermolecular interactions.

Intermolecular Interactions (e.g., π-π Stacking)

The solid-state architecture and bulk properties of this compound are governed by a combination of non-covalent intermolecular interactions. The primary forces at play are London dispersion forces, dipole-dipole interactions, and π-π stacking.

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and possesses a significant permanent dipole moment. Consequently, dipole-dipole interactions between the nitro groups of adjacent molecules are anticipated to be a major organizing force in the crystal lattice. msu.edu These interactions, along with potential C-H···O weak hydrogen bonds involving the nitro oxygen atoms and aromatic protons, play a crucial role in the supramolecular assembly. researchgate.net

π-π Stacking: Aromatic rings, like the naphthalene and phenyl systems in the title compound, can interact through π-π stacking. This interaction involves the overlap of π-orbitals between parallel or near-parallel aromatic rings. In the crystal structure of related aromatic compounds, π–π stacking interactions with centroid–centroid separations typically in the range of 3.8 Å are observed, helping to stabilize the packing. researchgate.net For this compound, both offset-stacked and parallel-displaced arrangements are possible, involving the naphthalene-naphthalene, phenyl-phenyl, or naphthalene-phenyl rings of neighboring molecules. The presence of the bulky and electron-withdrawing nitro group can influence the geometry and strength of these interactions.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Description | Contributing Moieties |

|---|---|---|

| London Dispersion | Temporary induced-dipole attractions due to electron cloud fluctuations. | Entire molecule (Naphthalene and Phenyl rings) |

| Dipole-Dipole | Electrostatic attraction between permanent dipoles. | Nitro (-NO₂) groups |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Naphthalene-Naphthalene, Phenyl-Phenyl, Naphthalene-Phenyl |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between aromatic C-H donors and nitro oxygen acceptors. | Aromatic C-H and -NO₂ |

Conformational Analysis and Steric Effects

The conformation of this compound is primarily dictated by the rotation around the single bond connecting the phenyl group to the naphthalene core. The molecule's preferred geometry represents a balance between conjugative effects, which favor planarity, and steric hindrance, which forces the rings out of plane.

Rotational Barriers of Aryl-Naphthalene Bonds

Atropisomerism occurs in biaryl systems when rotation around the aryl-aryl single bond is sufficiently hindered to allow for the isolation of stable rotational isomers. The energy required to overcome this hindrance is known as the rotational barrier. In phenylnaphthalenes, this barrier is influenced by the size and position of substituents on the rings. acs.org

For this compound, significant steric hindrance exists between the phenyl group at the C3 position and the nitro group at the C2 position. Additional steric clash occurs between the ortho-hydrogens of the phenyl ring and the peri-hydrogen at the C4 position of the naphthalene ring. This steric congestion creates a substantial energy barrier to rotation around the C3-C(phenyl) bond. While direct experimental values for this specific molecule are not available, studies on related compounds provide insight. For instance, the introduction of ortho-substituents in biaryl systems is known to dramatically increase the rotational barrier. acs.org Research on 1,1'-binaphthyl derivatives shows that the size of the substituent is the dominant factor determining the barrier height, with larger groups leading to higher barriers. acs.org Given the steric bulk of both the phenyl and nitro groups adjacent to the rotating bond, a high rotational barrier is expected for this compound, likely making it a candidate for atropisomerism.

The table below presents rotational barrier data for related biaryl compounds to provide context.

| Compound | Rotational Barrier (kcal/mol) | Reference/Comment |

|---|---|---|

| Biphenyl | ~2.4 | Represents the fundamental biaryl system. acs.org |

| 1,1'-Binaphthyl | ~19.5 | Increased barrier due to steric hindrance from fused rings. acs.org |

| 1,8-di(phenyl)naphthalene | >24.1 | High barrier due to severe steric crowding. acs.org |

| 1-Acyl-8-phenylnaphthalene | 9.5 - 13.2 | Depends on the size of the acyl group. unibas.it |

Dihedral Angles and Planarity Assessments

The steric effects discussed above directly impact the ground-state geometry of the molecule, specifically the dihedral angle (torsion angle) between the planes of the naphthalene and phenyl rings. A fully planar conformation (0° or 180° dihedral angle) is energetically unfavorable due to severe van der Waals repulsion between the ortho-substituents and adjacent hydrogen atoms.

Therefore, this compound will adopt a twisted conformation to relieve this steric strain. In related structures like 1,8-di(2'-pyridyl)naphthalene, significant twisting is observed to accommodate substituents. acs.org In other non-planar biaryl systems, dihedral angles can range widely, often between 40° and 90°, depending on the specific steric and electronic environment. researchgate.net For this compound, the dihedral angle between the mean plane of the phenyl group and the naphthalene core is predicted to be substantial, leading to a distinctly non-planar molecular structure. This twisting disrupts the π-conjugation between the two aromatic systems. The nitro group itself may also be slightly twisted out of the plane of the naphthalene ring to minimize steric interactions.

Computational and Theoretical Chemistry Studies of 2 Nitro 3 Phenylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Ab Initio Methods (e.g., CASSCF, CASPT2, CC2) for Excited StatesTo study the behavior of a molecule upon light absorption (its photochemistry and photophysics), more advanced ab initio (from the beginning) methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is often used to obtain a qualitatively correct description of electronically excited states, especially in cases where electron correlation is strong. To achieve quantitative accuracy, the results from CASSCF are typically refined using methods like Second-Order Perturbation Theory (CASPT2) or Coupled-Cluster (CC2) methods. These approaches would be critical for modeling the excited state potential energy surfaces of 2-Nitro-3-phenylnaphthalene.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap generally indicates that a molecule will be more reactive and can be excited by lower-energy light. For this compound, the HOMO would likely be distributed over the electron-rich phenylnaphthalene system, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitro group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic properties, which can then be compared with experimental results to validate the theoretical models.

Prediction of UV-Vis Absorption and Fluorescence SpectraTime-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra.vu.ltThis method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (intensities). Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to fluorescence. For this compound, TD-DFT calculations would predict the color and emission properties of the molecule, guiding its potential use in dyes or as a fluorescent probe.

While the direct computational investigation of this compound is yet to be published, the established theoretical chemistry toolkit is well-equipped to explore its properties once such a study is undertaken. Future research in this area would provide valuable data on this specific compound and contribute to the broader understanding of nitro-aromatic systems.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in spectral assignment and structural confirmation.

Theoretical calculations of NMR chemical shifts for this compound would be approached using established quantum chemical methods. The Gauge-Invariant Atomic Orbital (GIAO) method is a standard and reliable approach for calculating nuclear magnetic shielding tensors. scispace.com These calculations are typically performed using Density Functional Theory (DFT), with functionals like B3LYP, and appropriate basis sets such as the 6-31G(d) or 6-311++G(d,p) families. wisc.eduresearchgate.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). wisc.edu

The chemical shifts for the protons and carbons in this compound are influenced by the electronic effects of its constituent parts: the naphthalene (B1677914) core, the phenyl group, and the nitro group. The electron-withdrawing nature of the nitro group is expected to deshield nearby nuclei, leading to higher chemical shift values (downfield shifts). ucl.ac.uk Conversely, the aromatic rings introduce magnetic anisotropy, which can cause both shielding and deshielding depending on the proton's spatial orientation relative to the ring currents. ucl.ac.uk By combining these substituent effects, which are known to be approximately additive in systems like substituted benzenes, theoretical models can predict the chemical shifts for each unique nucleus in the molecule. ucl.ac.uk

Table 1: Common Methodologies for NMR Chemical Shift Calculation

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| GIAO-DFT/B3LYP | 6-31G(d) | Aromatic 1H-NMR signal assignment | wisc.edu |

| GIAO | 6-311++G(d,p) | Calculation of 1H-NMR and 13C-NMR data for triazole derivatives | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. github.io By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the molecular system, offering insights into conformational changes, solvent interactions, and relaxation processes. github.io

For a molecule like this compound, MD simulations can reveal how the phenyl group rotates relative to the naphthalene core and how the molecule interacts with a solvent environment. These simulations are crucial for understanding processes that occur over time scales from femtoseconds to microseconds.

Excited State Dynamics and Relaxation Pathways

The photophysics of nitro-polycyclic aromatic hydrocarbons (NPAHs) are characterized by complex and often ultrafast relaxation pathways following photoexcitation. researchgate.net Studies on the closely related 2-nitronaphthalene (B181648) (2NN) provide critical insights into the likely excited-state dynamics of this compound. researchgate.netrsc.org

Upon absorption of light, this compound would be promoted to an excited singlet state (e.g., S1 or S2). The subsequent relaxation is governed by competing pathways: fluorescence, internal conversion (IC), and intersystem crossing (ISC) to the triplet manifold. For many nitronaphthalene derivatives, the dominant deactivation channel is an extremely rapid ISC. researchgate.net

Research on 2NN shows that after excitation, it undergoes internal conversion in less than 100 femtoseconds, followed by intersystem crossing to the triplet manifold, and finally decays to the lowest triplet state (T1) in under 150 fs. rsc.org This ultrafast ISC is attributed to the small energy gap between the Franck-Condon singlet excited state and a receiver triplet state, as well as strong nonadiabatic coupling. researchgate.net The relaxation dynamics can be influenced by factors such as solvent polarity and temperature, which can affect the relative energies of the excited states and open new deactivation channels. rsc.orgunige.ch

Nonadiabatic Molecular Dynamics

Standard MD simulations are based on the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are decoupled. However, this approximation breaks down during many photochemical processes, such as internal conversion and intersystem crossing, where transitions between different electronic potential energy surfaces occur. epfl.ch

Nonadiabatic molecular dynamics (NAMD) methods are required to simulate these events. epfl.charxiv.org Trajectory surface hopping (TSH) is one of the most common NAMD techniques, where the system evolves on a single potential energy surface until it reaches a region of strong nonadiabatic coupling, at which point it can "hop" to another surface with a certain probability. epfl.chgithub.io

NAMD simulations of fluorazene, a rigid N-phenylpyrrole, illustrate a typical sequence of events that could be expected for this compound. Following photoexcitation, the molecule undergoes rapid internal conversion from a higher excited state (S2) to the first excited state (S1), leading to a locally excited (LE) structure. nih.gov This LE structure can then isomerize into an intramolecular charge-transfer (ICT) state, a process that involves significant changes in geometry and electronic character. nih.gov For this compound, this would likely involve twisting of the nitro group, a motion known to facilitate conical intersections with the ground state in similar molecules. unige.ch

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, identifying intermediates, and calculating the energy barriers that govern reaction rates. researchgate.netchem8.org DFT calculations are a primary tool for exploring potential energy surfaces of reacting systems.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the bottleneck for a chemical transformation. rsc.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This unique direction is identified by the presence of a single imaginary vibrational frequency in the calculated harmonic frequency spectrum. rsc.org

For reactions involving this compound, such as electrophilic nitration to form the compound or its subsequent nucleophilic substitution, theoretical calculations can precisely define the geometry and energy of the relevant transition states. For example, in a hypothetical nucleophilic aromatic substitution reaction, the transition state would involve the attacking nucleophile and the leaving group simultaneously interacting with the carbon atom at the reaction center. Studies of complex reactions have shown that mechanisms can involve multiple transition states connecting a series of intermediates. rsc.org

Energy Profiles of Chemical Transformations

For instance, the theoretical study of a gold-catalyzed cyclization reaction shows a detailed free energy profile with multiple intermediates and transition states. acs.org The activation barriers for competing pathways, such as 5-endo-dig versus 6-endo-dig cyclization, were calculated to be 31.1 kcal/mol and 24.9 kcal/mol, respectively, allowing for a prediction of the reaction's selectivity. acs.org Similarly, energy profiles for the synthesis of 2-phenylnaphthalenes via the homodimerization of styrene (B11656) diols have been proposed, detailing a [4+2]-cycloaddition step followed by hydride shifts and elimination to form the final product. thieme-connect.com Such calculations would be invaluable for optimizing synthetic routes to this compound or predicting its reactivity in further transformations.

Table 2: Calculated Activation Energies for Steps in a Metal-Free Decarboxylative Cross-Coupling

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Hydrogen Abstraction | TS1 | 12.4 | rsc.org |

| Decarbonylation | TS2 | 26.5 | rsc.org |

Advanced Applications in Materials Science

Optoelectronic Materials

2-Nitro-3-phenylnaphthalene possesses characteristics that are highly desirable for the development of advanced optoelectronic materials. Nitroaromatic compounds, while often inherently non-fluorescent, can be engineered to exhibit valuable optical and electronic properties. nih.gov The electron-withdrawing nature of the nitro group is particularly promising for creating electron-deficient (n-type) organic materials, which are less common than their electron-rich (p-type) counterparts. nih.gov

While nitro groups are typically known as efficient fluorescence quenchers, rendering many nitro-organic compounds unsuitable for applications requiring light emission, modifications to the molecular structure can overcome this limitation. nih.gov For instance, attaching specific functional groups to the naphthalene (B1677914) ring can dramatically increase the singlet-excited-state lifetime, allowing the molecule to fluoresce. nih.gov The luminescence characteristics of phenylnaphthalenes are dependent on the position of the phenyl substitution, which influences the electron density at different positions of the naphthalene core in both the ground and excited states. datapdf.com 2-Phenylnaphthalene (B165426), a related compound, shows a more pronounced red shift in its fluorescence spectrum compared to the 1-phenyl isomer. datapdf.com

In the case of this compound, aggregation can lead to the formation of species that exhibit very large Stokes' shifts. nih.gov At lower concentrations (below approximately 100 μM), both the monomeric and aggregated forms contribute to the absorption spectra, with the monomer exhibiting fluorescence at around 450 nm. nih.gov

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra, are crucial parameters for a fluorophore. jasco-global.comuci.edu For derivatives of nitronaphthalene, these properties are highly dependent on the solvent environment. nih.gov The fluorescence quantum yield of nitronaphthalene derivatives can be tuned by altering the medium polarity, which balances the rates of radiative and non-radiative decay pathways. nih.gov

Aggregates of a compound closely related to this compound exhibit huge Stokes' shifts that can exceed 1 eV. nih.gov The Stokes shift shows a relatively small dependence on solvent polarity, indicating that the emissive state does not have a significantly larger electric dipole moment than the ground state. nih.gov However, the fluorescence quantum yield and the non-radiative decay rate constant (knd) are more sensitive to the polarity of the medium. nih.gov

Table 1: Photophysical Properties of a Nitronaphthalene Derivative in Various Solvents

| Property | Dependence on Solvent Polarity |

|---|---|

| Stokes' Shift (Δε) | Relatively small dependence. nih.gov |

| Fluorescence Quantum Yield (Φf) | Decreases as solvent polarity increases. nih.gov |

| Non-radiative Decay Rate (knd) | Increases as solvent polarity increases. nih.gov |

| Radiative Decay Rate (kf) | Relatively stable across different polarities. nih.gov |

This interactive table is based on qualitative data trends described for a related nitronaphthalene derivative. nih.gov Specific numerical values for this compound require dedicated experimental measurement.

Solvatochromism is the phenomenon where a substance changes color or, more broadly, its absorption or emission spectrum, in response to a change in the polarity of its solvent environment. orientjchem.orgrsc.org This property arises from the differential stabilization of the ground and excited states of the molecule by the solvent. In molecules with intramolecular charge transfer (ICT) character, the excited state often has a larger dipole moment than the ground state, leading to significant solvatochromic shifts. mdpi.com

For nitronaphthalene derivatives, the increase in the non-radiative decay rate with solvent polarity suggests that the decay process involves a state with significant charge-transfer (CT) character. nih.gov This polarity-dependent photophysical behavior is the fundamental principle behind its potential use in environmental sensing. appleacademicpress.combeilstein-journals.org By monitoring the changes in fluorescence intensity or emission wavelength, it is possible to probe the polarity of the microenvironment around the molecule. This makes such compounds potential candidates for developing fluorescent sensors to detect changes in environmental conditions or to probe specific sites in biological systems. mdpi.comregulations.gov

There is a significant demand for stable and efficient n-type organic semiconductors for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and complementary circuits. nii.ac.jp N-type materials transport electrons, and their development has lagged behind that of p-type (hole-transporting) materials. nii.ac.jp The introduction of strong electron-withdrawing groups is a key strategy for designing n-type semiconductors. rsc.org

The nitro group is one of the strongest electron-withdrawing groups, making nitroaromatic compounds like this compound promising candidates for n-type materials. nih.govrsc.org The nitro group can induce positive shifts in the reduction potentials of polycyclic aromatic hydrocarbons by more than 1 V, which is highly beneficial for electron injection and transport. nih.gov While the tendency of nitro compounds to be non-emissive has historically limited their application in organic electronics, research has shown that this can be overcome, opening a pathway for the development of fluorescent, n-type organic materials. nih.govrsc.org

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. researchgate.netnumberanalytics.com Organic molecules with a large change in dipole moment between the ground and excited states, often found in donor-acceptor substituted π-conjugated systems, can possess significant NLO properties. nih.gov

The structure of this compound, featuring an electron-withdrawing nitro group attached to a polarizable phenylnaphthalene framework, suggests potential for NLO activity. The intramolecular charge transfer character, which is indicated by its solvatochromic behavior, is a key requirement for second- and third-order NLO effects. nih.gov While direct experimental data on the NLO properties of this compound is not widely available, related nitro-containing organic compounds have been shown to exhibit large third-order nonlinear absorption and refraction coefficients. nih.gov This suggests that this compound could be a valuable candidate for investigation in the field of nonlinear optics. chemscene.com

Fluorescence Quantum Yield and Stokes Shift

Organic Semiconductors (n-type)

Energy Storage Applications

Organic electrode materials are gaining attention for next-generation energy storage devices, such as batteries and supercapacitors, due to their potential for sustainability, low cost, and structural diversity. rsc.orgcsic.es Naphthalene-based compounds, particularly those functionalized with redox-active groups, have been explored for this purpose. For instance, polymers with N-Phenyl naphthalene diimide pendants have been demonstrated as charge storage materials with high rate capability and excellent cyclability in batteries. researchgate.net The redox activity of the naphthalene diimide unit allows for the storage and release of electrons.

Given that the nitro group is redox-active, this compound could potentially serve as a molecular building block for new organic electrode materials. The electrochemical reduction of the nitro group could be harnessed for charge storage. While specific studies on this compound for energy storage are not prominent, the established use of related nitroxide radical polymers and naphthalene-based systems in energy storage suggests that this is a plausible and interesting area for future research. rsc.orgresearchgate.net

Electrode Materials in Lithium-Ion Batteries

There is currently no specific research available that investigates or reports the use of this compound as an electrode material in lithium-ion batteries. The development of anode materials for lithium-ion batteries is an active area of research, with a focus on alternatives to traditional graphite (B72142). rsc.orgnih.gov These efforts include exploring various carbonaceous materials, lithium alloys, and conversion materials. rsc.org The study of organic molecules as electrode materials is also a growing field, with compounds like N-Phenyl naphthalene diimide polymers showing that nitro-substituents can favorably alter redox properties for charge storage. monash.edu However, studies have not yet extended to the specific case of this compound.

Redox Chemistry in Energy Devices

The redox behavior of a material is fundamental to its function in energy storage devices. chemscene.com The nitro group in an aromatic compound is known to be redox-active. For instance, the electrochemical reduction of nitroaromatic compounds is a well-documented process. nih.gov This intrinsic property suggests that this compound would undergo redox reactions. The reduction potential of a chemical species indicates its tendency to acquire electrons. wikipedia.org Studies on related structures, like NDI-based polymers, show that nitro groups can shift redox potentials to more positive values, which can be advantageous for battery applications. monash.edu However, without specific experimental data from techniques like cyclic voltammetry for this compound, any discussion of its precise redox potentials and performance in an energy device remains speculative.

Catalysis and Photoredox Systems

The field of photoredox catalysis utilizes molecules that can absorb light to drive chemical reactions, often through single-electron transfer pathways. princeton.edusigmaaldrich.com This area has seen rapid growth, with a wide range of organic dyes and metal complexes being employed as photocatalysts. princeton.edubeilstein-journals.org While nitroaromatic compounds can participate in photocatalytic reactions, and naphthalene derivatives are part of some catalytic systems, there is no published research that specifically employs this compound as a catalyst or in a photoredox system. The catalytic reduction of aromatic nitro compounds is a widely studied transformation, but this typically involves using a catalyst to reduce the nitro group, rather than using the nitro compound itself as the catalyst. mdpi.com

Surface Chemistry and Adsorption Studies (for material interfaces)

The interaction of molecules with surfaces is critical for applications ranging from sensing to catalysis. Nitroaromatic compounds are known to adsorb onto various surfaces. For example, their adsorption on carbon-based materials like graphene and activated carbon is often driven by a combination of π-π stacking interactions between the aromatic rings and specific interactions involving the nitro groups. acs.orgmostwiedzy.pl The efficiency of electrochemical sensors for nitroaromatics is often enhanced by their strong adsorption onto the electrode surface. nih.govacs.orgnih.gov Given its phenylnaphthalene structure, it is plausible that this compound would exhibit adsorption on surfaces like graphite or graphene. However, specific studies detailing its adsorption isotherms, binding energies, or surface orientation on any material interface are not available. Such studies would be necessary to understand its potential for use in applications requiring surface functionalization or in devices where interfacial properties are key. wikipedia.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products